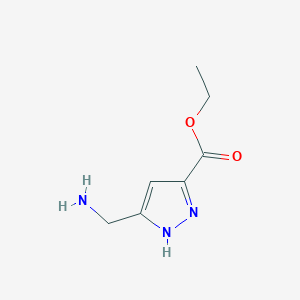ethyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC17193941
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H11N3O2 |
|---|---|
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | ethyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C7H11N3O2/c1-2-12-7(11)6-3-5(4-8)9-10-6/h3H,2,4,8H2,1H3,(H,9,10) |
| Standard InChI Key | IRPRCWIFFVOAGF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NNC(=C1)CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate consists of a pyrazole core (C3H3N2) substituted at positions 3 and 5. The carboxylate group (-COOEt) at position 3 contributes to the molecule’s polarity, while the aminomethyl group at position 5 introduces nucleophilic reactivity. The ethyl ester enhances lipophilicity, balancing solubility in organic solvents and aqueous media .
Hypothetical Molecular Formula and Weight
Spectroscopic Characteristics
While experimental data for this compound is unavailable, inferences from similar pyrazoles suggest:
-
IR Spectroscopy: Peaks at ~1700 cm⁻¹ (ester C=O stretch) and ~3300 cm⁻¹ (N-H stretches from -NH2) .
-
NMR Spectroscopy:
Physical Properties
Synthetic Methodologies
Cyclocondensation of Hydrazines and β-Keto Esters
A common route to pyrazoles involves reacting hydrazines with β-keto esters or α,β-unsaturated carbonyl compounds. For example, ethyl (ethoxymethylene)cyanoacetate reacts with hydrazine derivatives to form 5-aminopyrazole-4-carboxylates . Adapting this method, hydrazines bearing aminomethyl groups could yield the target compound:
Post-Functionalization Strategies
Introducing the aminomethyl group via nucleophilic substitution or reductive amination:
-
Step 1: Synthesize ethyl 5-(bromomethyl)-1H-pyrazole-3-carboxylate using N-bromosuccinimide.
-
Step 2: React with aqueous ammonia to substitute bromide with -NH2 .
Reactivity and Derivative Synthesis
Acylation and Alkylation
The aminomethyl group undergoes typical amine reactions:
-
Acylation: Treatment with acetyl chloride forms ethyl 5-(acetylamidomethyl)-1H-pyrazole-3-carboxylate.
-
Schiff Base Formation: Reacts with aldehydes to generate imine derivatives .
Cyclization to Fused Heterocycles
Reaction with electrophiles (e.g., chloroacetyl chloride) facilitates cyclization to imidazo[1,2-b]pyrazoles, which exhibit bioactivity:
Applications in Medicinal Chemistry
Anticancer Agents
Pyrazole derivatives inhibit kinases (e.g., p38α MAPK) and tumor cell proliferation. The aminomethyl group enhances binding to enzymatic active sites .
Antiviral and Antimicrobial Activity
Imidazo[1,2-b]pyrazoles derived from this compound show efficacy against herpes simplex virus (HSV-1) and Staphylococcus aureus .
Drug Intermediate
Serves as a precursor to purine analogs (e.g., pyrazolo[3,4-d]pyrimidines) via diazotization and cycloaddition .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume